2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified under the category of nicotinic acid derivatives, which are known for their biological activity and therapeutic potential.
This compound falls under the broader classification of carboxylic acids and amines, specifically as a derivative of nicotinic acid. Its structure includes an ethoxycarbonyl group, a phenyl ring, and a thioether linkage, which contribute to its chemical reactivity and biological activity.
The synthesis of 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps, including:
These synthetic pathways may require specific reagents and conditions to ensure high yields and purity of the final product.
The synthesis often employs techniques such as refluxing, chromatography for purification, and spectral analysis (NMR, IR) for structural verification.
The molecular formula of 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid is . The structure features:
The molecular weight is approximately 311.35 g/mol. The compound's structural representation can be derived from its SMILES notation: O=C(OCC)C(C=C1)=CC=C1NC(CSCCC(O)=O)=O .
The compound can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization in synthetic organic chemistry.
Relevant data includes safety handling precautions due to its potential toxicity.
This compound has potential applications in:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8